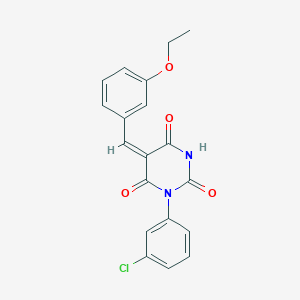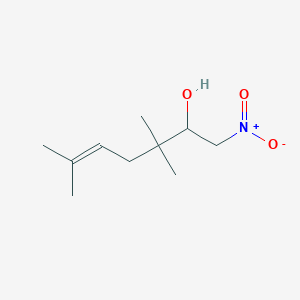
3,3,6-trimethyl-1-nitro-5-hepten-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6-trimethyl-1-nitro-5-hepten-2-ol is a chemical compound that belongs to the family of nitro compounds. It is commonly used in scientific research for its unique properties and applications. The compound is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 3,3,6-trimethyl-1-nitro-5-hepten-2-ol is not fully understood, but it is believed to be related to its anti-inflammatory and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to contribute to the development of various diseases. The compound has also been shown to activate various signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have anti-inflammatory and antioxidant properties, which can help reduce the risk of various diseases. It has also been shown to have neuroprotective effects, making it an ideal candidate for the treatment of neurodegenerative diseases. The compound has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3,6-trimethyl-1-nitro-5-hepten-2-ol has several advantages for lab experiments. The compound is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods without degradation. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. The compound can also be toxic at high concentrations, making it important to handle with care.
Direcciones Futuras
There are several future directions for the use of 3,3,6-trimethyl-1-nitro-5-hepten-2-ol in scientific research. One direction is the development of new drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another direction is the development of new materials for various applications, including the development of new sensors and catalysts. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in scientific research.
Conclusion:
This compound is a chemical compound that has unique properties and applications in scientific research. The compound is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. The compound has been shown to have anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties, making it an ideal candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 3,3,6-trimethyl-1-nitro-5-hepten-2-ol is achieved using various methods, including the reaction of 3,3,6-trimethyl-1,5-heptadien-4-one with nitric acid and sulfuric acid. Another method involves the reaction of 3,3,6-trimethyl-1,5-heptadien-4-one with nitric acid and acetic anhydride. These methods have been reported to yield high-quality this compound with a purity of over 95%.
Aplicaciones Científicas De Investigación
3,3,6-trimethyl-1-nitro-5-hepten-2-ol has been extensively used in scientific research for its unique properties and applications. The compound is known for its anti-inflammatory and antioxidant properties, making it an ideal candidate for the treatment of various diseases. It has been used in the development of new drugs for the treatment of cancer, diabetes, and cardiovascular diseases. The compound has also been used in the synthesis of new materials for various applications, including the development of new sensors and catalysts.
Propiedades
IUPAC Name |
3,3,6-trimethyl-1-nitrohept-5-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(2)5-6-10(3,4)9(12)7-11(13)14/h5,9,12H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRQGYSETWOLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C(C[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)

![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
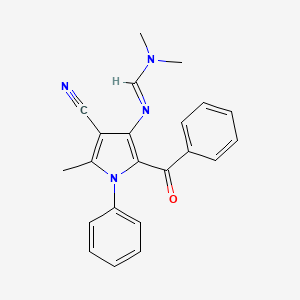
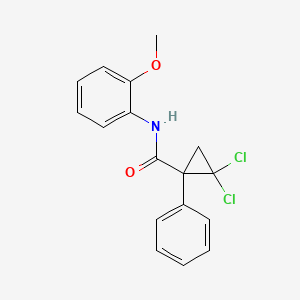
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
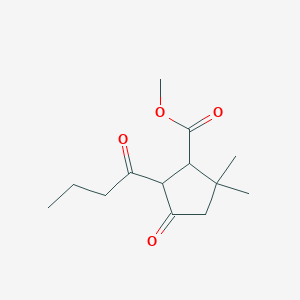
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
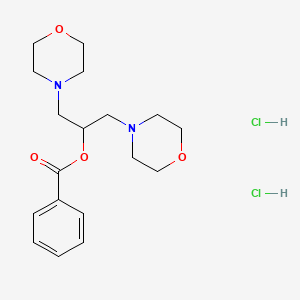
amino]-1-phenylethanol](/img/structure/B4933724.png)
